3-Oxopiperidine-4-carbonitrile

Description

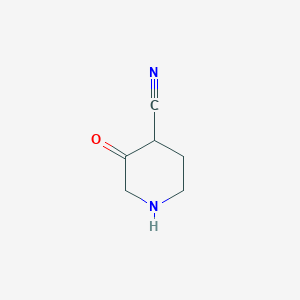

Structure

3D Structure

Properties

IUPAC Name |

3-oxopiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-5-1-2-8-4-6(5)9/h5,8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOCTCWXZKMZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of 3 Oxopiperidine 4 Carbonitrile

Mechanistic Insights into Formation Pathways

The synthesis of the 3-oxopiperidine-4-carbonitrile core can be achieved through several intramolecular cyclization strategies. The most prominent among these are the Dieckmann condensation and the Thorpe-Ziegler reaction, both of which are powerful methods for forming five- and six-membered rings. wikipedia.orgwikipedia.org

Plausible synthetic routes to form the N-substituted this compound skeleton include:

Dieckmann Condensation: An intramolecular cyclization of an acyclic N-substituted amino-diester. alfa-chemistry.comchemistrysteps.com

Thorpe-Ziegler Reaction: An intramolecular cyclization of an N-substituted amino-dinitrile, followed by hydrolysis. wikipedia.orgresearchgate.net

The mechanisms of these cyclization reactions proceed through distinct intermediates and transition states.

In the Dieckmann condensation , the reaction is initiated by the deprotonation of a carbon alpha to one of the ester groups by a strong base, forming a nucleophilic enolate ion. wikipedia.orgalfa-chemistry.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group. This step is believed to proceed through a stable six-membered transition state. purechemistry.org The attack results in a cyclic tetrahedral alkoxide intermediate. The subsequent collapse of this intermediate, with the expulsion of an alkoxide leaving group, forms the cyclic β-keto ester, which is the core of the 3-oxopiperidine ring system. alfa-chemistry.comlibretexts.org

The Thorpe-Ziegler reaction offers a conceptually related pathway starting from a dinitrile. wikipedia.org A strong base abstracts a proton from the carbon alpha to one of the nitrile groups, generating a resonance-stabilized carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group in an intramolecular fashion. semanticscholar.org The cyclization yields a cyclic imine, which tautomerizes to the more stable β-enaminonitrile intermediate. wikipedia.orgambeed.com This enaminonitrile is the key cyclic intermediate which, upon acidic hydrolysis, is converted to the final this compound product. wikipedia.orgchem-station.com

The success of these formation pathways hinges on the appropriate selection of catalysts and reagents, primarily strong bases.

For both the Dieckmann and Thorpe-Ziegler cyclizations, a strong, typically non-nucleophilic base is required to generate the initial carbanion or enolate in a sufficient concentration to drive the reaction forward. alfa-chemistry.compurechemistry.org Common bases employed for this purpose are summarized in the table below.

| Base | Typical Solvent | Reaction | Role |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | Dieckmann/Thorpe-Ziegler | Deprotonates the α-carbon to initiate cyclization. purechemistry.org |

| Potassium tert-Butoxide (t-BuOK) | Tetrahydrofuran (THF), Toluene | Dieckmann | A sterically hindered base that minimizes side reactions. alfa-chemistry.com |

| Sodium Hydride (NaH) | THF, DMF | Dieckmann | A strong, non-nucleophilic base that provides irreversible deprotonation. alfa-chemistry.com |

| Alkali Metal Salts of Aryl Amines (e.g., NaN(Me)Ph) | Toluene | Thorpe-Ziegler | Effective base for dinitrile cyclization. researchgate.net |

Following the base-catalyzed cyclization, an acidic workup is often necessary. In the Dieckmann condensation, this step protonates the resulting β-keto ester enolate, which is readily formed by the basic alkoxide byproduct. chemistrysteps.com In the Thorpe-Ziegler reaction, the acid is crucial for the hydrolysis of the intermediate enaminonitrile to the final ketone product. wikipedia.org

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Core and Functional Groups

This compound possesses multiple reactive sites, allowing it to act as both a nucleophile and an electrophile.

Nucleophilic Sites:

Piperidine Nitrogen: The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile and a base. It can readily participate in reactions such as N-alkylation, N-acylation, and N-arylation. researchgate.net

α-Carbon Enolates: The protons on the carbons alpha to the carbonyl group (C-2 and C-4) are acidic. The C-4 proton is particularly acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups. pearson.com Deprotonation with a base generates a resonance-stabilized enolate, a soft nucleophile that can be alkylated or acylated at the C-4 position. chemistrysteps.com

Electrophilic Sites:

Oxo-Carbonyl Carbon (C-3): The carbonyl carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles, including organometallics (Grignard, organolithium reagents), hydrides, and amines. libretexts.org

Nitrile Carbon (C-4): The carbon atom of the nitrile group is also electrophilic and can be attacked by strong nucleophiles like Grignard reagents or hydride donors. libretexts.orgyoutube.com

Transformations of the Oxo and Carbonitrile Moieties

The oxo and carbonitrile groups are readily transformed into other functionalities, highlighting the synthetic utility of the this compound scaffold.

Reactions of the Oxo Group:

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 3-hydroxypiperidine-4-carbonitrile. youtube.comdtic.mil

Reductive Amination: In a one-pot reaction, the ketone can react with an amine to form an intermediate iminium ion, which is then reduced in situ to afford a 3-aminopiperidine derivative.

Reactions of the Carbonitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions. This process typically proceeds through an amide intermediate (3-oxopiperidine-4-carboxamide) and can be controlled to yield either the amide or the fully hydrolyzed carboxylic acid (3-oxopiperidine-4-carboxylic acid). libretexts.orgwhiterose.ac.uk

Reduction: Strong reducing agents, such as LiAlH₄ or catalytic hydrogenation under pressure, can reduce the nitrile group to a primary amine, yielding 4-(aminomethyl)-3-oxopiperidine. libretexts.org

Addition of Organometallics: Grignard reagents add to the nitrile to form an intermediate imine salt, which upon aqueous hydrolysis gives a ketone. libretexts.org This allows for the introduction of a new carbon-carbon bond at the C-4 position.

Stereochemical Control and Stereoselectivity in Reactions Involving this compound

The this compound structure contains a stereocenter at the C-4 position. Chemical transformations can introduce a second stereocenter at C-3, leading to the formation of diastereomers (cis and trans isomers). Consequently, controlling the stereochemical outcome of reactions is a critical aspect of its chemistry. rsc.orgresearchgate.net

Stereocontrol can be exerted during the formation of the piperidine ring or in subsequent functionalization steps. For instance, the hydrogenation of substituted pyridine (B92270) precursors often leads to cis-disubstituted piperidines, while certain intramolecular ene cyclizations can provide trans products with high diastereoselectivity. rsc.orgwhiterose.ac.uk

The most significant stereochemical consideration in the reactivity of this compound involves the reduction of the C-3 ketone. The approach of the hydride reagent can be directed by the existing substituent at C-4, leading to preferential formation of one diastereomer of the resulting 3-hydroxy-4-carbonitrile product. rsc.org The use of chiral catalysts in asymmetric hydrogenation or transfer hydrogenation can provide access to specific enantiomers with high selectivity. nih.govorganic-chemistry.orgmdpi.com

| Reaction Type | Substrate Type | Reagent/Catalyst | Typical Outcome | Reference |

|---|---|---|---|---|

| Conjugate Addition | α,β-Unsaturated Lactam | Organocuprates | High diastereoselectivity for trans-3,4-disubstituted products. | acs.org |

| Ene Cyclization | 4-Aza-1,7-diene | MeAlCl₂ (Lewis Acid) | High diastereoselectivity for trans-3,4-disubstituted piperidines. | rsc.org |

| Pyridine Hydrogenation | Disubstituted Pyridine | PtO₂, H₂ | Preferential formation of cis-piperidines. | whiterose.ac.uk |

| Asymmetric Reductive Heck | Dihydropyridine | Rh-catalyst with chiral ligand | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. | nih.gov |

| Asymmetric Ketone Reduction | 3-Keto esters/ketones | Rhizopus species (biocatalyst) | Enantioselective reduction to (S)-alcohols. | nih.gov |

| Asymmetric Transfer Hydrogenation | α,β-Unsaturated Ketones | [RuCl₂(p-cymene)₂] / chiral amino alcohol | High enantioselectivity (up to 99% ee). | organic-chemistry.org |

Furthermore, deprotonation at C-4 creates a planar enolate intermediate. The subsequent approach of an electrophile can be sterically hindered by the conformation of the piperidine ring, or guided by chiral auxiliaries attached to the ring nitrogen, allowing for diastereoselective functionalization at this position. acs.org This level of stereochemical control is essential for the application of this scaffold in the synthesis of complex, biologically active molecules. acs.org

Derivatization and Structural Diversification of the 3 Oxopiperidine 4 Carbonitrile Scaffold

Synthesis of Substituted 3-Oxopiperidine-4-carbonitrile Analogues

The functional groups of the this compound scaffold allow for substitution at various positions, most commonly at the piperidine (B6355638) nitrogen. N-substituted analogues are frequently prepared as key intermediates for further synthetic elaborations. A prominent example is the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, a closely related analogue where the nitrile is replaced by its ester equivalent.

The preparation of this N-benzyl analogue is typically achieved through a multi-step sequence starting from N-benzyl glycine (B1666218) ethyl ester. google.com The synthesis involves an initial alkylation reaction with a 4-halobutyrate ester, followed by an intramolecular Dieckmann condensation to form the piperidine ring. This cyclization reaction creates the characteristic 3-oxo-4-carboxylate piperidine core. The process is finalized by converting the resulting product into a stable hydrochloride salt. google.com The reaction scheme, as described in patent literature, highlights a method designed for high purity and suitability for industrial-scale production. google.com

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Alkylation | N-benzyl glycine ethyl ester, 4-halobutyrate ester, alkali (e.g., sodium carbonate), organic solvent (e.g., toluene). | 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate ester |

| 2 | Dieckmann Condensation | Strong base (e.g., sodium tert-butoxide), organic solvent, followed by pH adjustment. | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (free base) |

| 3 | Salt Formation | Aqueous solution, pH adjustment to 1-2 with acid. | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |

Fusion with Other Heterocyclic Systems

The bifunctional nature of the this compound scaffold makes it an ideal starting material for constructing fused heterocyclic systems through condensation and cyclization reactions. The ketone at the C-3 position and the active methylene (B1212753) group at C-2, along with the nitrile at C-4, provide multiple points for annulation, leading to a variety of medicinally relevant bicyclic and polycyclic structures.

The synthesis of tetrahydropyrido[3,4-d]pyrimidines can be effectively achieved using derivatives of the 3-oxopiperidine scaffold. Research has demonstrated a method for preparing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. osi.lvresearchgate.net This process involves the condensation of the piperidine derivative with morpholine-4-carboxamidine. osi.lv

The initial reaction forms the fused pyrimidinone ring, yielding 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one. osi.lv This intermediate serves as a platform for further diversification. Subsequent reaction with trifluoromethanesulfonic anhydride (B1165640) activates the C-4 position, allowing for nucleophilic substitution with various secondary amines to produce a range of 4-amino-substituted derivatives. osi.lv This strategy showcases the utility of the 3-oxopiperidine core in building complex, fused heterocyclic systems like those found in kinase inhibitors and other biologically active molecules. osi.lvnih.gov

The this compound scaffold is a logical precursor for the synthesis of piperidine-fused pyrazoles, which can be considered derivatives of the pyrazolo[3,4-b]pyridine system. A key synthetic approach involves the cyclization reaction of a β-ketoester, such as tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate, with a hydrazine (B178648) component. researchgate.net This reaction directly constructs the privileged piperidine-fused pyrazolone (B3327878) scaffold. researchgate.net The resulting fused system can then be further modified, for example, by deprotection of the piperidine nitrogen followed by reaction with isocyanates to introduce carboxamide linkages. researchgate.net

While many synthetic routes to pyrazolo[3,4-b]pyridines begin with a pre-formed pyrazole (B372694) ring which is then fused to a pyridine (B92270) ring, the use of a piperidine-based dicarbonyl compound demonstrates an alternative strategy where the pyrazole ring is annulated onto the existing piperidine core.

The construction of naphthyridine and thienonaphthyridine ring systems often relies on cyclocondensation reactions such as the Friedländer annulation. researchgate.net This versatile method typically involves the reaction of an ortho-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an active methylene group.

The this compound scaffold, with its ketone and adjacent active methylene group at C-2, is a potential substrate for Friedländer-type reactions. In principle, condensation with an aminopyridine-carbaldehyde or a related substrate could lead to the formation of a tetrahydronaphthyridine derivative. However, specific examples of this direct transformation using this compound are not prominently documented in the surveyed chemical literature. Similarly, the synthesis of thienonaphthyridines, which would likely proceed through a Gewald-type reaction involving the piperidone, elemental sulfur, and a cyanide source, remains an area for potential exploration rather than an established application of this specific scaffold.

Preparation of Conformationally Constrained Piperidine Derivatives

Introducing conformational rigidity into molecular scaffolds is a key strategy in drug design to enhance binding affinity and selectivity. Spirocyclic piperidines, which feature a carbon atom shared by the piperidine ring and another ring system, are excellent examples of conformationally constrained derivatives. The rigid three-dimensional structure of these compounds is of significant interest to medicinal chemists. rsc.orgresearchgate.net

Several modern synthetic methods have been developed to construct these complex architectures. One innovative approach is the use of photoredox catalysis to achieve the synthesis of spiropiperidines from linear aryl halide precursors. nih.gov This method employs a strongly reducing organic photoredox catalyst to generate an aryl radical, which then undergoes a regioselective cyclization followed by a hydrogen-atom transfer to afford the spirocyclic product under mild conditions. nih.gov

Another powerful strategy is the 'Clip-Cycle' approach, which has been applied to the asymmetric synthesis of 3-spiropiperidines. rsc.org This two-step method involves an initial E-selective cross-metathesis ('Clip') of an N-protected amino-alkene with a thioacrylate, followed by an intramolecular asymmetric aza-Michael cyclization ('Cycle') promoted by a chiral phosphoric acid catalyst to form the spirocyclic piperidine. rsc.org These methods provide access to highly enantioenriched piperidines with defined three-dimensional shapes, highlighting advanced strategies for creating conformationally rigid structures that could be adapted for the this compound scaffold. rsc.org

| Method | Key Reaction Type | Description | Reference |

|---|---|---|---|

| Photoredox Catalysis | Radical Hydroarylation/Cyclization | An organic photoredox catalyst generates an aryl radical from a linear precursor, which cyclizes to form the spirocyclic piperidine scaffold. | nih.gov |

| 'Clip-Cycle' Synthesis | Cross-Metathesis / Aza-Michael Cyclization | A two-step sequence involving catalytic cross-metathesis followed by an asymmetric intramolecular aza-Michael reaction to yield 3-spiropiperidines. | rsc.org |

| Kinetic Resolution | Asymmetric Deprotonation | A chiral base (n-BuLi/sparteine) is used for the kinetic resolution of racemic spirocyclic 2-arylpiperidines to obtain highly enantioenriched products. | rsc.org |

Computational and Theoretical Chemistry Studies of 3 Oxopiperidine 4 Carbonitrile

Quantum Mechanical (QM) Investigations of Molecular Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the molecular structure and predicting the reactivity of 3-Oxopiperidine-4-carbonitrile. DFT methods, such as B3LYP with a 6-31G+(d,p) basis set, are commonly used to perform geometry optimization, yielding the most stable three-dimensional arrangement of the atoms and providing precise data on bond lengths, bond angles, and dihedral angles. rsc.orgnih.govnih.gov

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govschrodinger.com The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. schrodinger.comresearchgate.netscirp.orgrsc.org For this compound, the electron-withdrawing nature of the oxo and carbonitrile groups is expected to lower the LUMO energy, enhancing its electrophilic character.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netwolfram.comuni-muenchen.de In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.netmdpi.com For this compound, the oxygen of the carbonyl group and the nitrogen of the nitrile group would be expected to show negative electrostatic potential, marking them as likely sites for interaction with electrophiles or hydrogen bond donors. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity profile. These descriptors are invaluable for comparing the reactivity of different compounds and understanding their behavior in chemical reactions. rsc.orgresearchgate.netnih.govresearchgate.net

| Parameter | Symbol | Formula | Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential | IP | -EHOMO | 6.85 | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 1.95 | The energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | 2.45 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness | S | 1 / (2η) | 0.204 | Reciprocal of hardness, indicates higher reactivity. rsc.org |

| Electronegativity | χ | (IP + EA) / 2 | 4.40 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index | ω | χ² / (2η) | 3.95 | A measure of the energy lowering of a system when it accepts electrons. researchgate.net |

Note: The values in Table 1 are illustrative and representative of what would be obtained from DFT calculations for a molecule with the structural features of this compound, based on data for similar heterocyclic compounds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating the mechanisms of chemical reactions involving this compound. By employing quantum mechanical methods, researchers can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net This allows for a detailed, step-by-step understanding of how chemical transformations occur. nih.gov

For instance, in studying the reactivity of the piperidine (B6355638) ring, such as in nucleophilic aromatic substitution (SNAr) reactions where a piperidine derivative acts as the nucleophile, DFT calculations can model the reaction pathway. researchgate.net These models can determine the activation energies for each step, revealing the rate-determining step and providing insights into how factors like solvent and substituents influence the reaction rate and outcome. wolfram.com Computational studies can distinguish between different possible mechanisms, such as a concerted, one-step process versus a stepwise mechanism involving a zwitterionic intermediate. nih.gov

Similarly, reactions involving the carbonyl or nitrile groups can be modeled. For example, the mechanism of a [3+2] cycloaddition reaction involving the nitrile group can be investigated to understand its regioselectivity and stereospecificity. nih.gov Computational analysis of the transition states can explain why certain products are formed preferentially over others. rsc.org These theoretical studies are not only crucial for understanding fundamental reactivity but also for optimizing reaction conditions in synthetic chemistry to improve yields and selectivity. researchgate.net

In Silico Predictions for Molecular Interactions and Scaffold Profiling

In silico methods are widely used to predict how a molecule like this compound and its derivatives might interact with biological targets, making it a valuable scaffold in drug discovery. Molecular docking is a primary technique used for this purpose. nih.gov It predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govcore.ac.uk

In a typical molecular docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). researchgate.net The this compound scaffold would then be computationally placed into the active site of the protein. The algorithm samples numerous possible conformations and orientations of the ligand, scoring them based on a force field that calculates intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net The results can identify key amino acid residues that interact with the ligand and suggest modifications to the scaffold to enhance binding affinity. nih.gov

Beyond docking, in silico tools are used for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net These predictions are crucial in the early stages of drug development to assess the druglikeness of a compound. mdpi.com Various web servers and software can calculate physicochemical properties (e.g., LogP, polar surface area) and predict pharmacokinetic behaviors like intestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes like cytochrome P450. nih.govmdpi.com

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A (e.g., 1XYZ) | -8.5 | ASP165, LYS72 | Hydrogen Bond (with piperidine NH and oxo group) |

| VAL55, ILE140 | Hydrophobic Interaction (with piperidine ring) | ||

| Protease B (e.g., 2ABC) | -7.9 | SER195, GLY193 | Hydrogen Bond (with nitrile and oxo groups) |

| PHE41, TRP215 | π-π Stacking (with aromatic substituent) |

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. mdpi.com |

| Ames Toxicity | Non-toxic | Indicates a lower likelihood of mutagenicity. researchgate.net |

| Lipinski's Rule of Five | 0 Violations | Good druglikeness profile. |

Note: The data presented in Tables 2 and 3 are hypothetical examples based on typical results from in silico studies of similar heterocyclic scaffolds.

Conformational Analysis of this compound and its Derivatives

The biological activity and interaction profile of this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, other conformations like a boat or twist-boat are also possible, and the presence of substituents can influence the relative energies of these forms.

The conformational preferences of derivatives are also of significant interest. researchgate.net Adding substituents to the piperidine ring can create different diastereomers with distinct 3D shapes and properties. york.ac.uk Computational analysis can predict the most stable conformations for each isomer and help rationalize their differing biological activities. This understanding of 3D structure is critical for structure-based drug design, as the specific shape of a molecule determines how well it fits into the binding site of a target protein.

Role of 3 Oxopiperidine 4 Carbonitrile As a Synthetic Building Block for Advanced Molecular Architectures

Precursor in Complex Organic Synthesis

The utility of 3-oxopiperidine-4-carbonitrile as a precursor is demonstrated in its application in various synthetic strategies to construct complex molecular frameworks. The ketone at the 3-position and the nitrile at the 4-position can be independently or concertedly manipulated to introduce a variety of functional groups and to build new ring systems.

For instance, the ketone can undergo nucleophilic additions, reductions to the corresponding alcohol, or serve as a handle for the introduction of spirocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a key point for further derivatization. These transformations are fundamental in the multi-step synthesis of elaborate molecules.

One notable application is in the preparation of substituted piperidines, which are key components of many biologically active compounds. nih.gov For example, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, an important intermediate for the fluoroquinolone antibacterial drug balofloxacin, can be synthesized from precursors related to the 3-oxopiperidine core. google.com The synthesis of such complex molecules often requires precise control over stereochemistry, and the rigid piperidine (B6355638) ring of the starting material can help to influence the stereochemical outcome of subsequent reactions.

The development of new synthetic methodologies often relies on versatile building blocks like this compound. Researchers continuously explore new reactions and strategies to expand the chemical space accessible from this precursor, leading to the discovery of novel compounds with unique properties. klinger-lab.de

Scaffold for Pharmacologically Relevant Compound Libraries

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. nih.govresearchgate.net this compound provides a robust and adaptable platform for the construction of libraries of compounds with potential pharmacological activity. By systematically modifying the functional groups and the nitrogen of the piperidine ring, chemists can generate a diverse set of molecules for high-throughput screening.

Derivatives of this compound have been investigated for a range of therapeutic targets. For example, compounds incorporating the piperidine scaffold have shown potential as anticancer, anti-inflammatory, and neuroprotective agents. clinmedkaz.org The ability to readily synthesize a variety of analogs from a common starting material is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Research has shown that piperidine derivatives can interact with various biological targets, including enzymes and G protein-coupled receptors. chemshuttle.com The specific substitution pattern on the piperidine ring dictates the compound's affinity and selectivity for its target. For instance, the synthesis of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potential VEGFR-2 inhibitors highlights the utility of the piperidine scaffold in designing targeted therapies. nih.gov

The generation of compound libraries based on the this compound scaffold allows for the exploration of a wide range of biological activities. The antimicrobial properties of piperidine derivatives have also been a subject of investigation, with studies reporting activity against both gram-positive and gram-negative bacteria. biointerfaceresearch.com

Development of Chemical Probes and Tools for Research

Beyond its role in drug discovery, this compound and its derivatives are valuable for the development of chemical probes and research tools. These molecules are designed to interact with specific biological targets and can be used to study cellular processes, validate drug targets, and elucidate mechanisms of action.

The synthesis of molecules with specific functionalities, such as fluorescent tags or photoaffinity labels, can be achieved by leveraging the reactivity of the ketone and nitrile groups of the this compound core. These tagged molecules can then be used in a variety of biochemical and cell-based assays to visualize and quantify interactions with their target proteins.

The development of potent and selective inhibitors for specific enzymes or receptors is another important application. For example, the synthesis of 4-substituted-4-aminopiperidine derivatives as CCR5 antagonists for HIV-1 entry inhibition demonstrates how a key building block can be utilized to create powerful research tools. nih.gov These specific inhibitors are invaluable for dissecting the roles of individual proteins in complex biological pathways.

Furthermore, the creation of diverse chemical libraries from this scaffold can aid in the identification of novel biological targets through chemical genetics and chemoproteomics approaches. By screening these libraries against various biological systems, researchers can identify compounds that elicit interesting phenotypes and then use these compounds as tools to uncover the underlying molecular mechanisms.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for piperidine (B6355638) derivatives often rely on multi-step processes that may involve harsh reagents or produce significant waste. google.comdtic.mil The future of 3-oxopiperidine-4-carbonitrile synthesis lies in the adoption of greener and more efficient methodologies.

Key research objectives should include:

Catalyst Innovation: The exploration of novel catalysts is paramount. While traditional bases like sodium hydride are effective, research into recyclable solid-supported base catalysts or organocatalysts could offer significant environmental and economic benefits. chemicalbook.comresearchgate.net The development of enantioselective catalysts would also be a major advancement, providing direct access to chiral derivatives.

Atom Economy: Designing synthetic pathways with high atom economy is a core principle of green chemistry. Future routes could explore one-pot, multicomponent reactions that assemble the piperidine ring from simple precursors with minimal byproduct formation. researchgate.net

Alternative Energy Sources: Investigating the use of microwave irradiation or flow chemistry could dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net These techniques often lead to higher yields and better process control.

A comparative table of potential synthetic strategies is presented below.

| Parameter | Conventional Method (e.g., Dieckmann Condensation) | Proposed Sustainable Approach | Potential Advantages |

| Catalyst | Stoichiometric strong bases (e.g., NaH, NaOEt) | Recyclable organocatalysts or solid-supported bases | Reduced waste, easier purification, reusability |

| Solvent | Aprotic polar solvents (e.g., DMF, Toluene) | Greener solvents (e.g., EtOAc, 2-MeTHF) or solvent-free conditions | Lower environmental impact and toxicity |

| Energy Input | Conventional reflux heating (hours) | Microwave irradiation or flow chemistry (minutes) | Faster reaction rates, improved energy efficiency, scalability |

| Atom Economy | Moderate; involves protection/deprotection steps | High; via multicomponent reactions | Fewer steps, less waste, higher overall efficiency |

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Studies

While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and IR are crucial for routine characterization, a deeper mechanistic understanding requires more sophisticated techniques. The tautomeric nature of the β-keto-nitrile system presents a particular challenge and opportunity for advanced analysis.

Future research should leverage:

2D NMR Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously assign complex proton and carbon signals, especially for substituted derivatives, and help elucidate the connectivity of reaction intermediates.

In-situ Monitoring: The use of in-situ IR or Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products, offering invaluable insights into reaction kinetics and mechanisms.

Computational Spectroscopy: Integrating Density Functional Theory (DFT) calculations with experimental data can resolve ambiguities in spectral interpretation. semanticscholar.org For example, DFT can predict ¹³C NMR chemical shifts for different tautomers or conformers, allowing for a more accurate assignment of the observed spectra.

Expanding the Scope of Derivatization and Functionalization

The synthetic utility of this compound is derived from the reactivity of its ketone and nitrile functionalities. While it serves as an intermediate for various compounds, its full potential remains untapped. sigmaaldrich.com

Promising avenues for future exploration include:

Asymmetric Catalysis: Developing enantioselective reductions of the ketone or modifications of the nitrile group would provide access to a wide array of chiral building blocks, which are highly valuable in medicinal chemistry.

Novel Cyclization Reactions: The β-keto-nitrile moiety is a precursor to various heterocyclic systems. Research into novel cyclization reactions, perhaps using transition-metal catalysis, could yield fused piperidine structures with unique pharmacological profiles.

Fluorogenic Derivatization: Inspired by reagents like 4-iodobenzonitrile, the piperidine scaffold could be modified to act as a fluorogenic tag. nih.gov This involves creating derivatives that become fluorescent upon reacting with specific biological targets, enabling their use in bio-imaging and diagnostics.

| Functional Group | Known Reactions | Unexplored Avenues | Potential Application |

| Ketone (C3) | Reduction, Reductive amination | Enantioselective reduction, Wittig-type olefination | Synthesis of chiral 3-hydroxypiperidines, Introduction of exocyclic double bonds |

| Nitrile (C4) | Hydrolysis to carboxylic acid or amide | [3+2] Cycloadditions, Transition-metal catalyzed additions | Creation of tetrazole-containing bioisosteres, C-C bond formation with novel groups |

| Piperidine Ring (N1) | N-alkylation, N-acylation | N-arylation (Buchwald-Hartwig), Ring-opening metathesis | Access to diverse N-substituted analogs, Polymer synthesis |

Deeper Computational Exploration of Reactivity and Biomolecular Interactions

Computational chemistry offers a powerful toolkit for predicting the behavior of molecules and guiding experimental design. nih.govrsc.org For this compound and its derivatives, computational studies can accelerate the discovery of new applications.

Future computational work should focus on:

Reactivity Mapping: Using DFT, researchers can calculate parameters like frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. semanticscholar.orgresearchgate.net

Molecular Docking and Dynamics: For derivatives synthesized as potential drug candidates, molecular docking can predict their binding modes and affinities to biological targets like enzymes or receptors. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these protein-ligand complexes over time. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives. researchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising pharmacokinetic and safety profiles, saving significant time and resources.

Q & A

Q. What are the established synthetic routes for 3-Oxopiperidine-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives often involves cyclization reactions or modifications of piperidine precursors. For example, analogous compounds like 2-amino-3-cyano-4-phenylpyridines are synthesized via reactions between piperidone derivatives and ylidenemalononitriles in methanol with sodium as a base . Key factors include:

- Solvent selection : Polar solvents (e.g., methanol) enhance nucleophilic reactivity.

- Catalyst/base optimization : Sodium or DIPEA (diisopropylethylamine) improves reaction efficiency.

- Temperature control : Room temperature or mild heating (30–50°C) avoids side reactions.

Yield optimization requires systematic variation of these parameters and purification via flash column chromatography (e.g., 30–60% ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer: A multi-spectral approach is essential:

- IR spectroscopy : Confirm nitrile (C≡N) stretching (~2200 cm⁻¹) and ketone (C=O) absorption (~1700 cm⁻¹).

- NMR : ¹H NMR detects protons adjacent to the nitrile and ketone groups (δ 2.5–3.5 ppm for piperidine ring protons; δ 4.0–4.5 ppm for α-protons to carbonyl). ¹³C NMR identifies nitrile (~115 ppm) and ketone (~205 ppm) carbons .

- Mass spectrometry (MS) : ESI-MS provides molecular ion peaks and fragmentation patterns consistent with the molecular formula.

Cross-referencing with literature data (e.g., PubChem entries) ensures accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste management : Segregate nitrile-containing waste and dispose via certified hazardous waste services .

- Emergency response : For spills, use absorbent materials (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Transition state analysis : Simulate reaction pathways (e.g., nucleophilic additions to the nitrile group) using software like Gaussian or ORCA.

- Solvent effects : Incorporate implicit solvent models (e.g., PCM) to assess polarity impacts on reaction kinetics .

Validate predictions with experimental data (e.g., comparing calculated vs. observed regioselectivity in substitution reactions).

Q. What strategies resolve discrepancies in spectral data or reaction yields for this compound derivatives?

Methodological Answer:

- Comparative analysis : Replicate synthesis under documented conditions (e.g., sodium methoxide in methanol) to isolate variables .

- Impurity profiling : Use HPLC or GC-MS to identify byproducts (e.g., hydrolysis products from ketone or nitrile groups).

- Yield optimization : Adjust stoichiometry (e.g., excess malononitrile) or catalyst loading to address low yields .

Document all parameters (temperature, solvent purity) to trace inconsistencies .

Q. How can researchers evaluate the pharmacological potential of this compound?

Methodological Answer:

- In vitro assays : Test antimicrobial activity via microdilution assays (e.g., against E. coli or S. aureus) or anticancer activity using MTT assays on cancer cell lines .

- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing the ketone with an amide) and compare bioactivity.

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict absorption, toxicity, and metabolic stability .

Q. What methodologies assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.

- Analytical monitoring : Track degradation via HPLC (peak purity) and IR (loss of nitrile signal).

- Light sensitivity : Store samples in amber vials and compare with clear-container controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.